molecular formula C10H10O2 B1380307 (1R)-1-(1-benzofuran-3-yl)ethan-1-ol CAS No. 1059698-12-2

(1R)-1-(1-benzofuran-3-yl)ethan-1-ol

Cat. No. B1380307
CAS RN: 1059698-12-2
M. Wt: 162.18 g/mol
InChI Key: NMCNKLINDNOOQJ-SSDOTTSWSA-N
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Description

(1R)-1-(1-benzofuran-3-yl)ethan-1-ol, also known as 1-benzofuran-3-yl-ethanol (BFE), is a naturally occurring compound found in a variety of plants, fruits, and vegetables. It is a member of the benzofuran family of compounds, which are characterized by their aromatic, sweet, and earthy aroma. BFE has been studied extensively in recent years due to its potential applications in the pharmaceutical, cosmetic, and food industries. The purpose of

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in various chemical syntheses and characterization studies, demonstrating its versatility as a precursor in organic chemistry. For example, it was used in the synthesis of methacrylate polymers bearing chalcone side groups, showcasing its role in developing materials with specific thermal and dielectric properties (Çelik & Coskun, 2018). Additionally, kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective acylation highlights its significance in achieving high enantiopurity for chiral synthesis (Paizs et al., 2003).

Enantioselective Inhibition Studies

Research has also explored the enantioselectivity of derivatives of 1-(benzofuran-2-yl)ethanol in inhibiting specific enzymes, revealing its potential in medicinal chemistry and drug discovery. For instance, some derivatives have been studied for their inhibition of P450 AROM, an enzyme relevant in steroid metabolism (Khodarahmi et al., 1998).

Biocatalysis and Green Chemistry

The compound has also been a subject in green chemistry, particularly in biocatalysis for producing enantiopure alcohols, demonstrating an eco-friendly approach to synthesizing optically active substances. One study achieved high stereoselectivity in producing (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei, indicating its potential for sustainable production of chiral alcohols (Şahin, 2019).

Novel Compounds and Their Biological Activities

Novel lignan, benzofuran, and sesquiterpene derivatives have been isolated from natural sources, including derivatives of 1-(benzofuran-3-yl)ethanol, showing a wide range of biological activities. These findings are critical for drug discovery, offering new molecules for pharmacological studies (Dobner et al., 2003).

Antimicrobial Studies

Some derivatives have been evaluated for antimicrobial activities, indicating the compound's utility in developing new antimicrobial agents. A study highlighted the synthesis of new benzofuryl β-amino alcohols, demonstrating significant antibacterial and antifungal activities, further emphasizing the compound's relevance in medicinal chemistry and antimicrobial drug development (Tafelska-Kaczmarek et al., 2020).

properties

IUPAC Name

(1R)-1-(1-benzofuran-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCNKLINDNOOQJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=COC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297175
Record name (αR)-α-Methyl-3-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1059698-12-2
Record name (αR)-α-Methyl-3-benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1059698-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-3-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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